molecular formula C19H15ClN6OS B11241558 N-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11241558
M. Wt: 410.9 g/mol
InChI Key: IBGXGTYPCWILAP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a diverse array of functional groups, including a chlorophenyl group, a pyridinyl group, a pyrrolyl group, and a triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis The process begins with the preparation of the core triazole structure, which can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile The pyridinyl and pyrrolyl groups are then introduced through subsequent substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in the removal of certain functional groups. Substitution reactions can introduce a wide range of new substituents, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: Due to its complex structure, it could serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve binding to the active site of an enzyme or to a receptor’s ligand-binding domain, thereby altering its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other compounds that have similar structural features, such as:

    N-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound lacks the pyrrolyl group, which may affect its chemical reactivity and biological activity.

    N-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide: This compound has a propionamide moiety instead of an acetamide moiety, which could influence its solubility and interaction with biological targets.

    N-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butyramide: This compound has a butyramide moiety, which may further alter its physical and chemical properties.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H15ClN6OS

Molecular Weight

410.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H15ClN6OS/c20-15-3-5-16(6-4-15)22-17(27)13-28-19-24-23-18(14-7-9-21-10-8-14)26(19)25-11-1-2-12-25/h1-12H,13H2,(H,22,27)

InChI Key

IBGXGTYPCWILAP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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